

Spectroscopic data for 1-Hexadecene (^1H NMR, ^{13}C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Hexadecene

Cat. No.: B7770540

[Get Quote](#)

Spectroscopic Profile of 1-Hexadecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Hexadecene** (CAS No. 629-73-2), a long-chain alpha-olefin with applications in various fields including the synthesis of surfactants, lubricants, and polymers.^{[1][2]} The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental methodologies are also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Hexadecene**.

Table 1: ^1H NMR Spectroscopic Data for 1-Hexadecene

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.8	m	1H	-CH=CH ₂
~4.9	m	2H	-CH=CH ₂
~2.0	q	2H	-CH ₂ -CH=CH ₂
~1.3	m	24H	-(CH ₂) ₁₂ -
~0.9	t	3H	-CH ₃

Solvent: CDCl₃[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data for 1-Hexadecene

Chemical Shift (δ) ppm	Assignment
~139.2	CH=CH ₂
~114.1	-CH=CH ₂
~33.9	-CH ₂ -CH=CH ₂
~31.9	-(CH ₂) _n -
~29.7	-(CH ₂) _n -
~29.6	-(CH ₂) _n -
~29.4	-(CH ₂) _n -
~29.3	-(CH ₂) _n -
~29.0	-(CH ₂) _n -
~22.7	-CH ₂ -CH ₃
~14.1	-CH ₃

Solvent: CDCl₃[\[1\]](#)

Table 3: Infrared (IR) Spectroscopy Data for 1-Hexadecene

Wavenumber (cm ⁻¹)	Description	Functional Group
~3077	C-H stretch	=C-H (alkene)
~2925 (strong)	C-H stretch	-C-H (alkane)
~2854 (strong)	C-H stretch	-C-H (alkane)
~1641	C=C stretch	C=C (alkene)
~1465	C-H bend	-CH ₂ - (alkane)
~991	C-H bend	=C-H out-of-plane
~909	C-H bend	=CH ₂ out-of-plane

Technique: Neat (KBr) or ATR[3][4]

Table 4: Mass Spectrometry (MS) Data for 1-Hexadecene

m/z	Relative Intensity (%)	Assignment
224	~20	[M] ⁺ (Molecular Ion)
97	~92	[C ₇ H ₁₃] ⁺
83	~48	[C ₆ H ₁₁] ⁺
71	~51	[C ₅ H ₁₁] ⁺
57	~39	[C ₄ H ₉] ⁺
55	~25	[C ₄ H ₇] ⁺

Ionization Method: Chemical Ionization (CI-B)[5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **1-Hexadecene** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3).^[1]
- Instrument Setup: A standard 5 mm NMR tube was used. Spectra were acquired on a 90 MHz or higher field NMR spectrometer.^[1]
- ^1H NMR Acquisition:
 - The spectral width was set to cover a range of 0-10 ppm.
 - A pulse angle of 30-45 degrees was utilized.
 - A relaxation delay of 1-2 seconds was set.
 - A sufficient number of scans (typically 16 or 32) were acquired to achieve a good signal-to-noise ratio.
 - Data was processed with a line broadening of approximately 0.3 Hz.^[6]
- ^{13}C NMR Acquisition:
 - The spectral width was set to cover a range of 0-200 ppm.
 - A proton-decoupled pulse sequence was used.
 - A relaxation delay of 2-5 seconds was set.
 - A larger number of scans (e.g., 1024 or more) were acquired due to the lower natural abundance of ^{13}C .
 - Data was processed with a line broadening of 1-2 Hz.^[6]

Infrared (IR) Spectroscopy

- Sample Preparation:

- Neat (KBr): A drop of liquid **1-Hexadecene** was placed between two potassium bromide (KBr) plates.[3][4]
- Attenuated Total Reflectance (ATR): A small amount of the liquid sample was placed directly onto the ATR crystal, ensuring good contact.[7]
- Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer was used.[4]
- Data Acquisition:
 - A background spectrum of the empty sample compartment or the clean ATR crystal was recorded.
 - The spectrum was acquired over a range of 4000-400 cm^{-1} .
 - To improve the signal-to-noise ratio, 16 to 32 scans were co-added.[6]
 - The resulting spectrum was plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

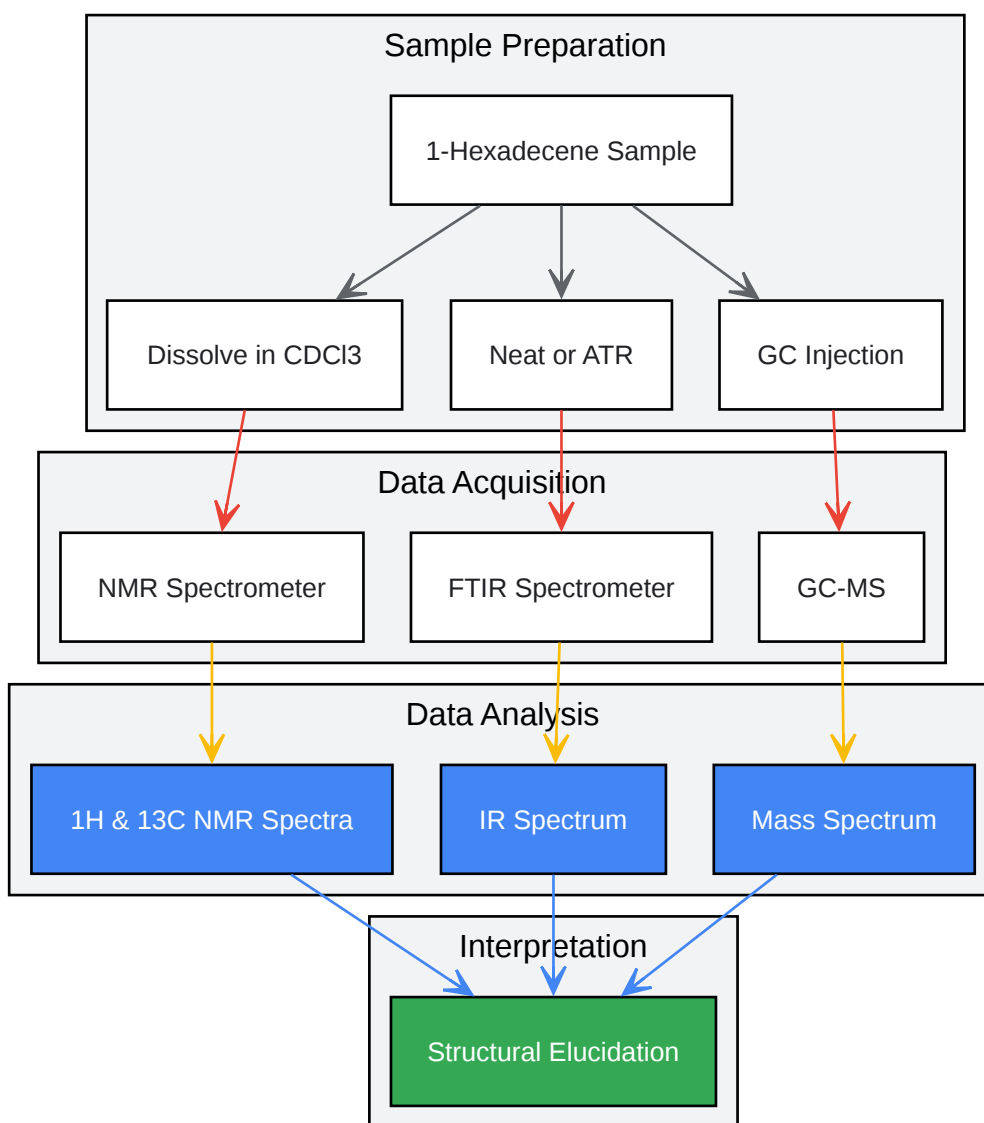
Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced via a Gas Chromatography (GC) system to ensure sample purity.[8]
 - GC Column: J&W DB-5 (30 m x 0.25 mm ID x 0.25 μm film thickness).[8]
 - GC Oven Program: The temperature was ramped from 60 $^{\circ}\text{C}$ to 246 $^{\circ}\text{C}$ at a rate of 3 $^{\circ}\text{C}/\text{min}$. [8]
- Instrument Setup: A FINNIGAN-MAT 4500 mass spectrometer was used.[5]
- Data Acquisition:
 - Ionization Method: Chemical Ionization (CI-B) with methane as the reagent gas.[5]
 - Ion Mode: Positive.[5]
 - Ionization Energy: 120 eV.[5]

- The mass spectrum was recorded, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Hexadecene**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **1-Hexadecene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 1-Hexadecene - Wikipedia [en.wikipedia.org]
- 3. spectrabase.com [spectrabase.com]
- 4. 1-Hexadecene | C16H32 | CID 12395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. massbank.eu [massbank.eu]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic data for 1-Hexadecene (¹H NMR, ¹³C NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770540#spectroscopic-data-for-1-hexadecene-h-nmr-c-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com